

Spectroscopic Profile of 2-Amino-2-methylpropanenitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-2-methylpropanenitrile

Cat. No.: B028548

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-amino-2-methylpropanenitrile** (CAS No: 19355-69-2), a key intermediate in organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visualizations to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-amino-2-methylpropanenitrile**. It is important to note that while spectral data for this compound are referenced in various databases, a complete, high-resolution dataset with fully detailed experimental parameters is not consistently available across public domains. The data presented here is a compilation from multiple sources.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

While a detailed high-resolution spectrum with coupling constants is not publicly available, the primary proton signals can be assigned based on the molecular structure.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.5	Singlet	6H	2 x -CH ₃ (Methyl groups)
Broad Singlet	2H	-NH ₂ (Amino group)	

Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
-C(CH ₃) ₂ (Quaternary carbon)	
-CH ₃ (Methyl carbons)	
-C≡N (Nitrile carbon)	

Note: Specific chemical shift values from publicly accessible databases are not consistently reported.

IR (Infrared) Spectroscopy Data

The IR spectrum of **2-amino-2-methylpropanenitrile** is characterized by the presence of key functional group absorptions.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium-Strong	N-H stretch (asymmetric and symmetric) of -NH ₂
~2980	Medium	C-H stretch (aliphatic)
~2250	Medium-Sharp	C≡N stretch (nitrile)
~1600	Medium	N-H bend (scissoring) of -NH ₂
~1460	Medium	C-H bend (asymmetric) of -CH ₃
~1380	Medium	C-H bend (symmetric) of -CH ₃

Mass Spectrometry (MS) Data

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The following are the most prominent predicted mass-to-charge ratios (m/z).

m/z	Relative Abundance (%)	Assignment
84.07	[M] ⁺ (Molecular ion)	
69.05	[M - CH ₃] ⁺	
43.04	[C ₃ H ₇] ⁺ or [CH ₃ CNH ₂] ⁺	

Note: The relative abundances are not consistently reported in public databases.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard practices for compounds with similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **2-amino-2-methylpropanenitrile** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

- ^1H NMR Spectroscopy:
 - Instrument: A 400 MHz (or higher) NMR spectrometer.
 - Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64 (to achieve adequate signal-to-noise).
 - Relaxation Delay: 1-5 seconds.
 - Spectral Width: 0-10 ppm.
- ^{13}C NMR Spectroscopy:
 - Instrument: A 100 MHz (or higher, corresponding to the ^1H frequency) NMR spectrometer.
 - Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 512 or more (due to the low natural abundance of ^{13}C).
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean KBr/NaCl plates is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

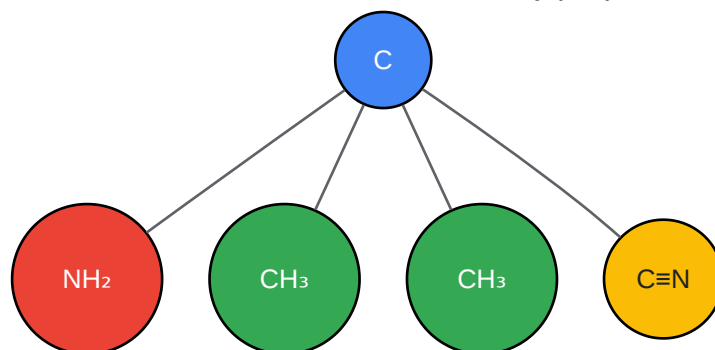
Mass Spectrometry (MS)

- Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).
- Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
 - Electron Energy: 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
- Data Acquisition:
 - Mass Range: m/z 10-200.
 - Scan Speed: Appropriate for the sample introduction method.

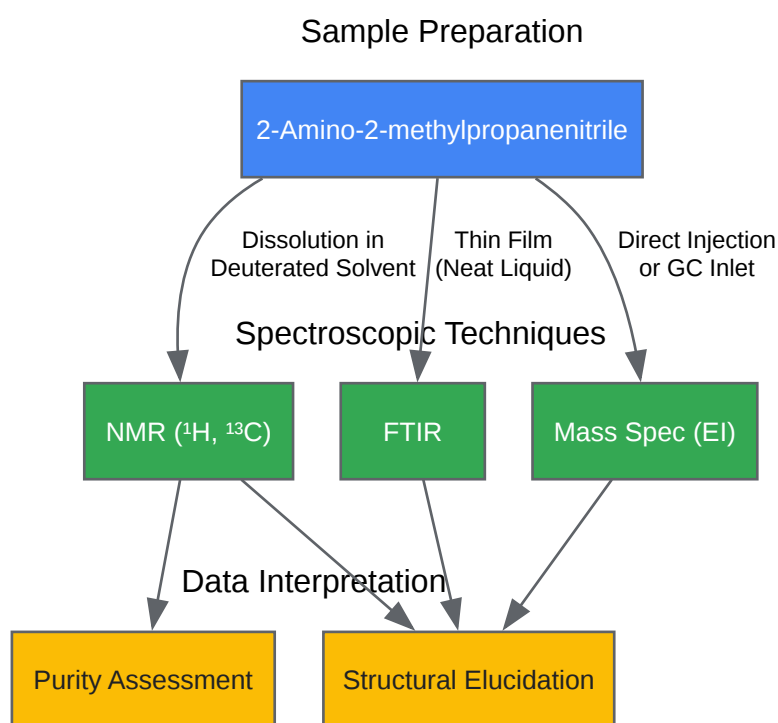
Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for the spectroscopic analysis of **2-amino-2-methylpropanenitrile**.

Molecular Structure of 2-Amino-2-methylpropanenitrile

[Click to download full resolution via product page](#)Molecular Structure of **2-Amino-2-methylpropanenitrile**

Conceptual Workflow for Spectroscopic Analysis

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Conceptual Workflow for Spectroscopic Analysis

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